molecular formula C10H7BrFN B3314690 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene CAS No. 951888-56-5

2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene

Cat. No.: B3314690
CAS No.: 951888-56-5
M. Wt: 240.07 g/mol
InChI Key: XVEUCHIAFBHFMK-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene is an organic compound that features a bromine atom, a cyano group, and a fluorine atom attached to a phenyl ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 3-fluorophenylboronic acid as a starting material . The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, or the compound can be oxidized to introduce additional functional groups.

    Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve the use of inert atmospheres and controlled temperatures to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while cross-coupling reactions can produce complex organic molecules with multiple functional groups.

Scientific Research Applications

2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of new pharmaceuticals and bioactive molecules.

    Industry: The compound can be used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene exerts its effects depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating the formation of new bonds. The cyano and fluorine groups can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene is unique due to the combination of its bromine, cyano, and fluorine groups, which provide distinct reactivity patterns and applications

Properties

IUPAC Name

4-(2-bromoprop-2-enyl)-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-7(11)4-8-2-3-9(6-13)10(12)5-8/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEUCHIAFBHFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=C(C=C1)C#N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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